
2-Aminopyrazine
Overview
Description
2-Aminopyrazine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at the 1,4-positions) substituted with an amino group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical synthesis, and materials science. Its amphiphilic nature allows it to act as a ligand in metal complexes while also participating in diverse organic reactions, such as halogenation and amidation .
Preparation Methods
Halogen Displacement Method
Historical Development and Reaction Mechanism
The halogen displacement method, first patented in 1946 (US2396067A), involves reacting 2-chloropyrazine or 2-bromopyrazine with anhydrous ammonia in an alcoholic solvent under elevated temperatures (150–200°C) . The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where ammonia acts as the nucleophile, displacing the halogen atom.
Key Reaction Conditions:
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Solvent: Anhydrous ethanol or methanol to prevent side reactions.
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Temperature: 150–200°C, typically achieved in an autoclave.
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Molar Ratio: Excess ammonia (2.5:1 molar ratio relative to halopyrazine) to drive the reaction to completion.
A representative procedure from US2396067A reports a 57% yield of this compound after recrystallization from benzene . The product purity was confirmed via melting point (110–115°C) and elemental analysis.
Limitations:
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Requires high-pressure equipment due to the use of autoclaves.
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Side products include resinous byproducts, necessitating chromatographic purification.
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Limited scalability due to the high cost of 2-halopyrazine precursors.
Cyano Group Hydrolysis and Rearrangement
Modern One-Pot Synthesis
A 2016 Chinese patent (CN105622526A) introduced a scalable one-pot method starting from 2-cyanopyrazine . The process involves sequential hydrolysis, Hofmann rearrangement, and bromination:
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Hydrolysis: 2-Cyanopyrazine is treated with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) at 50–60°C to form an intermediate isocyanate.
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Rearrangement: The isocyanate undergoes Hofmann rearrangement in situ to yield this compound.
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Bromination: Subsequent reaction with bromine in dichloromethane produces 2-amino-3,5-dibromopyrazine, a versatile intermediate for further derivatization.
Optimized Parameters:
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Reagent Ratios: 1:1.05 molar ratio of 2-cyanopyrazine to NaClO.
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Solvent: Aqueous NaOH (20% w/v) for hydrolysis; dichloromethane for bromination.
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Yield: 82.6% for this compound and 77.8% for 2-amino-3,5-dibromopyrazine .
Advantages:
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Avoids hazardous halogenated starting materials.
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One-pot protocol reduces purification steps.
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High yields (>80%) make it industrially viable.
Comparative Analysis of Methods
The table below summarizes the critical differences between the two methods:
Mechanistic Insights and Side Reactions
Competing Pathways in Halogen Displacement
Under suboptimal conditions (e.g., moisture presence), 2-chloropyrazine may hydrolyze to pyrazin-2-ol, reducing the yield of this compound. Additionally, over-ammoniation can lead to diamination byproducts, though these are minimized using ethanol as a solvent .
Role of Solvent in Cyano Hydrolysis
Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance the Hofmann rearrangement by stabilizing the isocyanate intermediate. Conversely, protic solvents (e.g., water) slow the reaction due to hydrogen bonding with the nucleophile .
Industrial Applications and Scalability
The cyano hydrolysis method has gained traction in pharmaceutical manufacturing due to its compatibility with continuous-flow reactors. For example, 2-amino-5-bromo-3-morpholinopyrazine—a key intermediate in kinase inhibitors—is synthesized via this route with >85% yield . In contrast, the halogen displacement method remains niche, primarily used for small-scale synthesis of specialty chemicals.
Chemical Reactions Analysis
2-Aminopyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazine-2-carboxylic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can lead to the formation of this compound derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. For example, chlorination of this compound can yield 2-chloropyrazine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorinating agents, ammonia.
Major Products:
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: this compound derivatives.
Substitution: 2-Chloropyrazine.
Scientific Research Applications
Medicinal Chemistry
1. Antiparasitic Activity
One of the most notable applications of 2-aminopyrazine is its role in developing new treatments for human African trypanosomiasis (HAT). A focused screening of 5,500 compounds identified several 2-aminopyrazines as promising leads against Trypanosoma brucei, the causative agent of HAT. These compounds demonstrated effective inhibition of the parasite's viability and proliferation in both in vitro and in vivo models. The study emphasized the need for further exploration to validate these compounds as potential therapies for HAT .
2. Cancer Research
This compound derivatives have also been explored as inhibitors of the mitotic kinase Nek2, which is implicated in various cancers. A systematic study revealed that certain aminopyrazine compounds bind to an unusual inactive conformation of Nek2, showcasing their potential as selective inhibitors. The research highlighted the structural features necessary for effective binding and suggested that targeting Nek2 could lead to new anticancer therapies .
Coordination Chemistry
1. Coordination Polymers
Recent studies have synthesized coordination polymers using this compound as a ligand. For instance, complexes involving phthalic acid and this compound were characterized through X-ray diffraction and thermal analysis. These studies revealed that this compound acts as a bridging ligand, forming one-dimensional chain structures stabilized by hydrogen bonding and non-covalent interactions. The interaction energies were calculated using Density Functional Theory (DFT), indicating the compound's importance in constructing stable coordination frameworks .
2. Catalysis
In organic synthesis, this compound has been utilized in catalytic processes. For example, it was involved in reactions with bis(2-chloro-1,8-naphthyridine-7-yl)amine under specific conditions to produce valuable intermediates. These findings underline the utility of this compound in facilitating chemical transformations efficiently .
Case Studies
Mechanism of Action
The mechanism of action of 2-aminopyrazine and its derivatives varies depending on their specific applications. For instance, in the case of favipiravir, the compound inhibits the RNA-dependent RNA polymerase of the influenza virus, thereby preventing viral replication . In cancer research, this compound derivatives act as inhibitors of specific enzymes such as SHP2, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Structural and Electronic Properties
2-Aminopyrazine is structurally related to other diazines (pyridazine and pyrimidine) and substituted pyrazine derivatives. Key distinctions include:
Property | This compound | Pyrazine | 2-Aminopyridine | 2-Aminopyrimidine |
---|---|---|---|---|
Nitrogen Positions | 1,4 with 2-amino substituent | 1,4 (no substituent) | 1,2 with 2-amino substituent | 1,3 with 2-amino substituent |
Basicity (pKa) | ~3.5 (amino group) | ~0.6 (weak base) | ~6.7 (amino group) | ~3.8 (amino group) |
Electron Density | Enhanced by amino group | Uniform π-electron density | Electron-rich at amino site | Moderately electron-deficient |
Hydrogen Bonding | Strong donor (N–H) | Weak | Moderate | Moderate |
- Electronic Effects: The amino group in this compound increases electron density at the pyrazine ring, enhancing its nucleophilicity compared to pyrazine. However, it remains less basic than 2-aminopyridine due to the electron-withdrawing effect of the second nitrogen in the ring .
Coordination Chemistry
This compound acts as a versatile ligand in metal complexes, differing from pyrazine and 4,4'-bipyridine in its coordination behavior:
- Bridging Ability: In dinuclear cobalt(II) complexes (e.g., [Co₂(H₂O)₄(dipic)₂(µ-apyz)]), this compound bridges two metal centers via its pyrazine nitrogen, similar to pyrazine. However, the amino group introduces additional hydrogen bonds (N–H∙∙∙O), forming 3D networks absent in pyrazine-based complexes .
- For example, in Cu(I) coordination polymers ([Cu₂I₂(this compound)]ₙ), the amino group facilitates hydrogen bonding without distorting the Cu₂I₂ chain structure .
Comparison of Ligand Performance :
Tautomeric Behavior
In Schiff base formation, this compound derivatives favor the enol-imine tautomer in weakly polar solvents (e.g., CDCl₃), unlike 2-aminopyridine, which exhibits keto-amine dominance. This behavior is critical in designing photoresponsive materials .
Biological Activity
2-Aminopyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazine ring with an amino group at the second position. Its chemical formula is CHN, and it exhibits properties typical of nitrogen-containing heterocycles, which contribute to its biological reactivity.
1. Anticancer Activity
Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study identified several derivatives that inhibit the mitotic kinase Nek2, which is implicated in tumor proliferation. The binding affinity of these compounds was evaluated, revealing that specific modifications enhance their inhibitory effects on Nek2 activity.
Compound | IC (µM) | Target |
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This compound Derivative 1 | 5.4 | Nek2 |
This compound Derivative 2 | 3.2 | Nek2 |
Depletion of Nek2 through RNA interference in cancer cell lines led to reduced tumor size and inhibited cell migration, highlighting the potential of targeting this kinase for cancer therapy .
2. Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. In vitro studies indicated that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
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E. coli | 16 |
S. aureus | 8 |
These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases, such as Alzheimer’s, it was found to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways.
Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
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Control | 100 | 5 |
This compound (10 µM) | 85 | 15 |
The compound upregulated anti-apoptotic proteins while downregulating pro-apoptotic factors, indicating a protective mechanism .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound binds to inactive conformations of kinases such as Nek2, disrupting their function and leading to antiproliferative effects in cancer cells .
- Antioxidant Properties : It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
- Enzyme Inhibition : It demonstrates inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for treating Alzheimer’s disease .
Case Studies
- Cancer Treatment : A focused screening of over 5,500 compounds identified several aminopyrazines with potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds showed improved cytotoxicity against mammalian cell lines while maintaining selectivity towards parasitic cells .
- Neuroprotection : In a study involving PC12 cells exposed to neurotoxic agents, treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .
Properties
IUPAC Name |
pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQRUTUGRCSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198510 | |
Record name | 2-Aminopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5049-61-6 | |
Record name | Aminopyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5049-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005049616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazinamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRAZINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES73FRK6MY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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